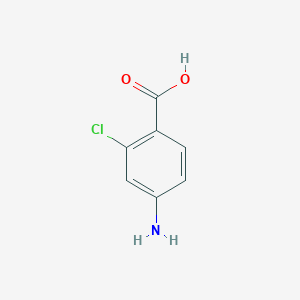

Ácido 4-amino-2-clorobenzoico

Descripción general

Descripción

El metoiodato de quinidina es un compuesto de amonio cuaternario derivado de la quinidina, un alcaloide que se encuentra en la corteza del árbol de la quina. Es conocido por sus propiedades antiarrítmicas y se utiliza en diversas aplicaciones médicas y científicas. La fórmula molecular del metoiodato de quinidina es C21H27IN2O2, y tiene un peso molecular de 466,36 g/mol .

Aplicaciones Científicas De Investigación

Medical Applications

Epidural Analgesia:

4-Amino-2-chlorobenzoic acid serves as a principal metabolite of 2-chloroprocaine. Its role in epidural analgesia is critical, as it contributes to the efficacy and safety of pain management during labor and surgical procedures. Studies have shown that its presence can influence the pharmacokinetics of chloroprocaine, affecting both maternal and fetal outcomes .

Analytical Chemistry:

The compound is utilized in high-performance liquid chromatography (HPLC) methods for analyzing chloroprocaine and its degradation products. For instance, a validated HPLC method has been developed for the simultaneous determination of chloroprocaine hydrochloride and 4-amino-2-chlorobenzoic acid in injection solutions, highlighting its importance in pharmaceutical quality control .

Chemical Synthesis

Synthesis Pathways:

4-Amino-2-chlorobenzoic acid can be synthesized from various precursors, including 2-chloro-4-nitrobenzoic acid. The synthesis involves reduction reactions using agents like granulated tin and concentrated hydrochloric acid, demonstrating its utility in organic synthesis .

Table 1: Synthesis Conditions for 4-Amino-2-chlorobenzoic Acid

| Reactant | Conditions | Yield (%) |

|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Reflux with tin in HCl | Variable |

| Urea + Sodium nitrite | -2°C followed by heating | High |

Research Applications

Spectroscopic Studies:

Research has focused on the structural and spectral features of 4-amino-2-chlorobenzoic acid compared to related compounds. These studies utilize techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to elucidate molecular characteristics, which are essential for further applications in material science and chemistry .

Supramolecular Chemistry:

Recent investigations have explored the use of 4-amino-2-chlorobenzoic acid in supramolecular assemblies. It has been treated with various coformers to study the formation of cocrystals, which could have implications for drug delivery systems and material design .

Case Studies

Case Study 1: Epidural Analgesia Outcomes

A clinical study evaluated the effects of chloroprocaine and its metabolite on labor outcomes. The results indicated that patients receiving chloroprocaine experienced effective pain relief with minimal side effects, attributed partly to the rapid metabolism of 4-amino-2-chlorobenzoic acid .

Case Study 2: Analytical Method Development

In another study, researchers developed an HPLC method to assess the stability of chloroprocaine in various formulations, ensuring that the degradation product levels remained within acceptable limits for safe clinical use. This method highlighted the importance of monitoring 4-amino-2-chlorobenzoic acid concentrations during drug formulation processes .

Mecanismo De Acción

El metoiodato de quinidina ejerce sus efectos principalmente bloqueando los canales de sodio en las células cardíacas. Esta acción prolonga la duración del potencial de acción y reduce la excitabilidad del miocardio, evitando así los ritmos cardíacos anormales. El compuesto también afecta a los canales de potasio, contribuyendo a sus propiedades antiarrítmicas. Los objetivos moleculares incluyen la corriente rápida de sodio hacia adentro (I_Na) y la corriente de potasio rectificadora retardada (I_Kr) .

Compuestos Similares:

Quinidina: Un diastereómero de la quinina con propiedades antiarrítmicas similares.

Quinina: Un agente antimalárico con similitudes estructurales con la quinidina.

Cinchonidina: Otro alcaloide de la quina con efectos farmacológicos similares.

Comparación: El metoiodato de quinidina es único debido a su estructura de amonio cuaternario, que mejora su solubilidad en agua y estabilidad en comparación con su compuesto original, la quinidina. Esta modificación estructural también afecta a sus propiedades farmacocinéticas, lo que la hace más adecuada para ciertas aplicaciones médicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El metoiodato de quinidina se puede sintetizar mediante la metilación de la quinidina. La reacción implica tratar la quinidina con yoduro de metilo en presencia de una base adecuada, como el carbonato de potasio, en condiciones de reflujo. La reacción procede de la siguiente manera: [ \text{Quinidina} + \text{CH}3\text{I} \rightarrow \text{Metoiodato de quinidina} ]

Métodos de Producción Industrial: La producción industrial del metoiodato de quinidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. La mezcla de reacción se purifica típicamente mediante técnicas de recristalización o cromatografía para obtener metoiodato de quinidina puro {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones: El metoiodato de quinidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El metoiodato de quinidina se puede oxidar para formar N-óxido de quinidina.

Reducción: Se puede reducir para formar derivados dihidroquinidina.

Sustitución: El metoiodato de quinidina puede participar en reacciones de sustitución nucleófila, donde el ion yoduro se reemplaza por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los nucleófilos como los tioles, las aminas o los cianuros se pueden utilizar en condiciones suaves.

Productos Principales:

Oxidación: N-óxido de quinidina.

Reducción: Derivados dihidroquinidina.

Sustitución: Diversos derivados de quinidina sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Quinidine: A diastereomer of quinine with similar antiarrhythmic properties.

Quinine: An antimalarial agent with structural similarities to quinidine.

Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.

Comparison: Quinidine methiodide is unique due to its quaternary ammonium structure, which enhances its water solubility and stability compared to its parent compound, quinidine. This structural modification also affects its pharmacokinetic properties, making it more suitable for certain medical applications .

Actividad Biológica

4-Amino-2-chlorobenzoic acid (4ACB) is a derivative of aminobenzoic acid that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its antimicrobial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

4-Amino-2-chlorobenzoic acid has the molecular formula and a molecular weight of 173.58 g/mol. Its structure comprises an amino group and a chloro substituent on the benzene ring, which contribute to its biological activity. The compound has been studied for its interactions with various biological systems, particularly in the context of antimicrobial resistance and cancer therapy.

Antimicrobial Activity

Research indicates that 4ACB exhibits significant antimicrobial properties. In a study focusing on biofilm formation in Pseudomonas aeruginosa, 4ACB demonstrated moderate inhibition at concentrations of 2 mM and 3 mM, with inhibition rates of 24% and 28%, respectively. This effect was statistically significant compared to control groups (p < 0.01) . Additionally, molecular docking studies suggested that 4ACB could interact effectively with proteins involved in bacterial virulence, showing binding affinities comparable to known inhibitors .

Comparison of Antimicrobial Efficacy

| Compound | Concentration (mM) | Inhibition Rate (%) |

|---|---|---|

| 4-Amino-2-chlorobenzoic acid | 2 | 24 |

| 3 | 28 | |

| 2-Amino-4-chlorobenzoic acid | 3 | 67 |

This table illustrates the comparative effectiveness of 4ACB against another derivative, highlighting its potential as an antimicrobial agent.

The biological activity of 4ACB can be attributed to several mechanisms:

- Inhibition of Quorum Sensing : The compound's ability to interfere with quorum sensing pathways in bacteria may reduce their virulence and biofilm formation, making it a candidate for combating antibiotic resistance .

- Antifungal Properties : Similar derivatives have demonstrated broad-spectrum antifungal activity, indicating that 4ACB may possess similar properties .

- Interaction with Enzymatic Pathways : As a structural analogue of para-aminobenzoic acid (PABA), it may inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis in bacteria .

Case Study: Antimicrobial Resistance

A recent investigation into the use of benzoic acid derivatives showed that both 4ACB and its analogs could effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (MIC around 15.62 µM). This finding emphasizes the potential application of these compounds in developing new treatments for resistant bacterial strains .

Clinical Implications

Given its biological activity, there is potential for utilizing 4ACB in clinical settings, particularly in dermatological applications due to its reported efficacy against skin pathogens and conditions like scleroderma and dermatomyositis . Furthermore, its role as an analytical agent in drug absorption studies highlights its versatility in pharmaceutical applications .

Propiedades

IUPAC Name |

4-amino-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062431 | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-76-3 | |

| Record name | 4-Amino-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3S6924IA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.